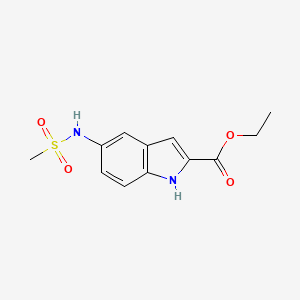

Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(methanesulfonamido)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-3-18-12(15)11-7-8-6-9(14-19(2,16)17)4-5-10(8)13-11/h4-7,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKNCQOTMSZCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indolization reaction remains the most widely used method for constructing substituted indoles. This acid-catalyzed cyclization of aryl hydrazones with ketones or aldehydes enables regioselective formation of the indole ring. For example, ethyl pyruvate and 4-hydrazino-N-methylbenzenesulfonamide can undergo Fischer cyclization to yield 5-sulfonamido indole intermediates, which are precursors to the target compound. Key advantages include scalability (>1 mol demonstrated) and compatibility with diverse substituents.

Hemetsberger–Knittel Indole Synthesis

This two-step protocol involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. Optimization studies reveal that reaction temperature (80–120°C) and stoichiometric ratios critically impact yields. For instance, methyl 2-azidoacetate and 4-nitrobenzaldehyde condense to form azidocinnamate intermediates, which cyclize to 5-nitroindole-2-carboxylates in 68–72% yield. Subsequent reduction of the nitro group could introduce the sulfonamido functionality.

Japp–Klingemann Reaction

The Japp–Klingemann rearrangement couples diazonium salts with β-keto esters to form hydrazones, which cyclize under acidic conditions. In the synthesis of 5-methoxyindole-2-carboxylates, ethyl 2-methylmalonate reacts with diazotized 4-methoxyaniline to form a hydrazone intermediate, followed by Fischer cyclization in 82% yield. Adapting this method for sulfonamide incorporation would require diazonium salts derived from sulfonamide-containing anilines.

Synthesis of this compound

Route 1: Nitration/Reduction/Sulfonation Sequence

-

Nitration : Ethyl indole-2-carboxylate undergoes electrophilic nitration at position 5 using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (Pd/C, HCOONH₄, ethanol) converts the nitro group to amine, yielding ethyl 5-aminoindole-2-carboxylate in quantitative yield.

-

Sulfonation : Reaction with methanesulfonyl chloride in pyridine introduces the methylsulfonamido group.

Key Data :

Route 2: Direct Fischer Indolization with Sulfonamide Precursors

4-Hydrazino-N-methylbenzenesulfonamide reacts with ethyl pyruvate in polyphosphoric acid (PPA) at 100°C to form the indole core directly. This one-pot method avoids intermediate isolation but requires stringent temperature control to prevent decomposition.

Optimization Parameters :

Comparative Analysis of Synthetic Routes

Route 1 offers higher reproducibility, while Route 2 reduces synthetic steps at the cost of lower regioselectivity.

Critical Reaction Optimizations

Nitration Regioselectivity

Positional selectivity in indole nitration depends on electronic effects. Electron-donating groups (e.g., ester at C2) direct nitration to C5 due to resonance stabilization. Computational studies (DFT) confirm that the C5 position exhibits the lowest activation energy (ΔG‡ = 18.7 kcal/mol) for electrophilic attack in ethyl indole-2-carboxylate derivatives.

Esterification Timing

Early-stage esterification (pre-indole formation) simplifies purification but may limit subsequent functionalization. Late-stage esterification of indole-2-carboxylic acids using ethanol/HCl (Dean-Stark trap) achieves 89% yield but requires anhydrous conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as amines or thiols replace the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like triethylamine

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals, making it a valuable intermediate in organic synthesis.

Reactivity and Derivative Formation

- The compound can undergo various chemical reactions, including Friedel-Crafts acylation and oximation. These reactions facilitate the creation of derivatives that may possess enhanced biological activities or novel properties .

Biological Applications

Biochemical Probes

- This compound is being investigated as a biochemical probe to study enzyme activities and protein interactions. The sulfonamide group can mimic natural substrates, enabling it to inhibit enzyme activity by binding to active sites.

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations .

Anticancer Potential

- Research indicates that derivatives of indole compounds, including this one, may act as inhibitors of specific cancer-related pathways. For instance, compounds derived from indole structures have shown efficacy in inhibiting CK2, a kinase implicated in cancer progression .

Medicinal Applications

Therapeutic Properties

- This compound is being explored for its therapeutic properties, particularly in the context of antimicrobial and anticancer activities. Its structural features allow for interactions with biological targets that could lead to the development of new therapeutic agents .

Integrase Inhibition

- The compound's structure has been linked to potential applications in antiviral therapies, particularly as an inhibitor of HIV-1 integrase. Structural modifications have been studied to enhance its inhibitory effects against integrase, showcasing its promise as a scaffold for developing antiviral drugs .

Industrial Applications

Material Development

- Due to its unique chemical properties, this compound can be utilized in developing new materials such as polymers and coatings. Its incorporation into material science could lead to innovations in product formulations.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the indole core can interact with various biological pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent-Based Classification

Sulfonamide Derivatives

- Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate : Features a methylsulfonamido group at position 3. Synthesis involves NaOH-mediated hydrolysis .

- Ethyl 5-(aminosulfonyl)-3-phenyl-1H-indole-2-carboxylate (): Contains a phenyl group at position 3 and an unsubstituted sulfonamide (-SO₂NH₂) at position 4. It serves as a precursor for hydrazones, synthesized via diazotization and cyclization .

Halogen-Substituted Derivatives

- Ethyl 5-fluoro-1H-indole-2-carboxylate (): Fluorine at position 5 improves metabolic resistance. Derivatives like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide exhibit high melting points (249–250°C) and distinct NMR shifts (δ 12.33 ppm for NHCO) .

- Ethyl 5-chloro-1H-indole-2-carboxylate (): Chlorine at position 5 is used in antiviral indolylarylsulfones. Acylation at position 3 with AlCl₃ yields analogs like ethyl 3-hexanoyl-5-chloroindole-2-carboxylate (m.p. 103–105°C) .

- Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (): Iodo substitution at position 3 increases molecular weight (333.1 g/mol) and may enhance halogen bonding in drug-target interactions .

Amide and Carboxamide Derivatives

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Contains a benzoylphenylamide group. Shows IR carbonyl stretch at 1666 cm⁻¹ and ESI-MS [M+H]⁺ at 359.12 .

- Ethyl 5-(2-amino-3-phenylpropanamido)-1H-indole-2-carboxylate hydrochloride (): Amino acid side chain at position 5 enhances solubility (m.p. 135–137°C) and is used in Factor XIa inhibitor development .

Other Functionalized Derivatives

- Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (): The electron-withdrawing CF₃ group increases acidity (CAS 201929-84-2) and may improve binding to hydrophobic enzyme pockets .

- Ethyl 5-hydroxy-1H-indole-2-carboxylate (): Hydroxyl group at position 5 lowers logP (predicted pKa 8.20) compared to the methylsulfonamido analog, impacting solubility .

Physical and Spectral Properties

Biological Activity

Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group in the compound can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the indole core plays a crucial role in interacting with multiple biological pathways, influencing cellular processes and signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. The presence of the methylsulfonamido group enhances its solubility and reactivity compared to other related compounds. For instance:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methylsulfonamido group | Potential enzyme inhibitor |

| Ethyl 5-(sulfonamido)-1H-indole-2-carboxylate | Lacks methyl group | Altered binding affinity |

| 5-(Methylsulfonamido)-1H-indole-2-carboxylic acid | Carboxylic acid form | Different pharmacokinetic properties |

The unique combination of functional groups in this compound provides a balance of chemical reactivity and biological activity, making it a valuable candidate for further research.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been shown to induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival:

- Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), A549 (lung cancer).

- Mechanism : Inhibition of CK2-dependent substrate phosphorylation leading to increased apoptosis markers like cleaved-PARP .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. A quantitative structure-activity relationship (QSAR) study assessed its effectiveness against pathogens such as Agrobacterium tumefaciens and Pseudomonas solanacearum. The minimum inhibitory concentration (MIC) values indicated that structural modifications significantly impacted its antibacterial efficacy .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cancer cell proliferation. For instance:

- IC50 Values : The compound exhibited IC50 values in the micromolar range against various tumor cell lines, indicating potent activity.

- Mechanistic Insights : Binding studies revealed that the indole core interacts with critical residues in target proteins, enhancing inhibitory activity against specific enzymes involved in cancer progression .

In Vivo Studies

Preliminary in vivo evaluations have suggested that this compound can reduce tumor growth in xenograft models. Notably, it showed selective cytotoxicity towards tumor cells without affecting normal cells, highlighting its therapeutic potential .

Q & A

Q. Example Protocol :

- Start with 5-nitroindole-2-carboxylic acid. Reduce the nitro group to amine, followed by sulfonylation with methylsulfonyl chloride.

- Esterify using SOCl₂/ethanol .

- Purify via Combiflash chromatography (ethyl acetate/hexane gradient) .

Which analytical techniques are critical for structural characterization of this compound?

Basic Research Question

Key methods include:

- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Parameters include space group (e.g., monoclinic P2₁/c), hydrogen-bonding networks, and planar deviations (e.g., 0.028 Å for non-H atoms) .

- NMR Spectroscopy : Confirm regiochemistry via and NMR (e.g., indole proton at δ ~9.12 ppm, ester carbonyl at δ ~162 ppm) .

- HRMS : Validate molecular mass (e.g., [M+H]⁺ calculated for C₁₃H₁₄N₂O₄S: 295.0753) .

How do steric and electronic factors influence the reactivity of the indole nitrogen during functionalization?

Advanced Research Question

The electron-rich indole nitrogen (N1) is susceptible to electrophilic attack. Steric hindrance from the 2-carboxylate group may limit reactivity at N1, directing substitutions to the 5- or 3-positions. For example:

- Acylation : Requires Lewis acids (e.g., AlCl₃) to activate acyl chlorides, favoring 3-substitution over N1 due to steric effects .

- Sulfonamidation : Methylsulfonamido at C5 is stabilized by resonance with the indole ring. Optimize reaction temperature (reflux in 1,2-dichloroethane) to avoid side reactions .

What strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

While direct data is unavailable for this compound, analog-based approaches include:

Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >150°C inferred from similar indole esters) .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

How can researchers ensure purity and reproducibility in synthesis?

Basic Research Question

- TLC Monitoring : Use ethyl acetate/hexane (25–33%) to track reaction progress .

- Chromatography : Purify via Combiflash (0–40% ethyl acetate gradient) .

- Recrystallization : Optimize solvent (e.g., methanol/water) for crystal lattice uniformity .

What structure-activity relationship (SAR) insights can guide bioactivity optimization?

Advanced Research Question

Key SAR considerations:

- C5 Substituent : Methylsulfonamido enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., kinase inhibition) .

- Ester vs. Carboxylic Acid : The ethyl ester improves membrane permeability; hydrolysis to the acid may modulate activity .

- Indole Core Modifications : 3-Alkyl/aryl groups (e.g., ethyl) can enhance hydrophobic interactions in binding pockets .

How should researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

- NMR Signal Overlap : Use 2D experiments (HSQC, HMBC) to assign overlapping protons (e.g., aromatic vs. methylsulfonamido signals) .

- Mass Spec Discrepancies : Cross-validate HRMS with isotopic pattern analysis (e.g., Cl/Br isotopes vs. adducts) .

- Crystallographic Ambiguity : Refine SHELXL parameters (e.g., displacement ellipsoids) to resolve disorder .

What in vitro models are suitable for preliminary toxicity screening?

Basic Research Question

- Cytotoxicity Assays : Use MTT/WST-1 assays on HEK293 or HepG2 cells (IC₅₀ determination) .

- Genotoxicity : Ames test or comet assay to assess mutagenic potential .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to predict clearance rates .

What challenges arise in crystallizing this compound?

Advanced Research Question

- Polymorphism : Screen solvents (e.g., methanol, DMF) to isolate the most stable polymorph .

- Hydrogen Bonding : The sulfonamido and ester groups form intermolecular H-bonds, influencing crystal packing. Optimize slow evaporation conditions .

- Twinned Crystals : Use SHELXD/SHELXE for data integration and Olex2 for visualization .

How can regioselective functionalization at the indole 3- or 5-position be achieved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.